molecular formula C10H12N2O2 B1453790 2-(Cyclobutylamino)isonicotinic acid CAS No. 1251225-65-6

2-(Cyclobutylamino)isonicotinic acid

Cat. No. B1453790
M. Wt: 192.21 g/mol
InChI Key: FWDJVEVMSAYCLD-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)isonicotinic acid is a chemical compound with the linear formula C10H12N2O2 . It is a derivative of isonicotinic acid, which is an isomer of nicotinic acid and picolinic acid . Isonicotinic acid is a useful research chemical and an important derivative for isoniazid derivative synthesis .


Molecular Structure Analysis

The molecular structure of 2-(Cyclobutylamino)isonicotinic acid consists of a cyclobutylamino group attached to an isonicotinic acid molecule . The InChI code for this compound is 1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Cyclobutylamino)isonicotinic acid include a boiling point of 485.9±30.0 C at 760 mmHg . It is a solid at room temperature and should be stored at 4C, protected from light .

Scientific Research Applications

Antibacterial Activity

  • Antituberculosis Mechanism : Isonicotinic acid hydrazide (INH), a derivative of isonicotinic acid, is a widely used antituberculosis drug. Its target of action on Mycobacterium tuberculosis involves a gene called inhA. Mutations in inhA confer resistance to INH and ethionamide, suggesting InhA is a primary target for these drugs (Banerjee et al., 1994).

Chemical Synthesis

  • Synthesis of FYX-051 : A reaction involving isonicotinic acid N-oxide with zinc cyanide has been used in synthesizing FYX-051, a xanthine oxidoreductase inhibitor. This shows the role of isonicotinic acid derivatives in synthesizing pharmacologically significant compounds (Huo, Kosugi, & Yamamoto, 2008).

Biomedical Research

  • Luminescence Studies : Isonicotinic acid, as a ligand, has been used to synthesize silver-based coordination complexes. These complexes have applications in fluorescence probing, which is important for studying membrane dynamics and other biological processes (Yuan & Liu, 2005).
  • Therapeutic Application in Neuralgia : A Co(II)-based compound synthesized with isonicotinic acid has shown potential in treating trigeminal neuralgia, a form of chronic pain. This highlights its application in developing minimally invasive therapeutic strategies (Wang & Li, 2022).

Future Directions

The future directions for research on 2-(Cyclobutylamino)isonicotinic acid and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For example, synthetic chemical inducers of plant immunity, which can activate or prime plant defense mechanisms, have been identified through advances in combinatorial synthesis and high-throughput screening methods . This suggests potential future directions for research on 2-(Cyclobutylamino)isonicotinic acid and similar compounds in the field of plant immunity.

properties

IUPAC Name

2-(cyclobutylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDJVEVMSAYCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylamino)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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